1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a Mannich reaction involving an aldehyde, an amine, and a ketone.
Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain biological targets.
Materials Science: Its unique structure could make it useful in the development of novel materials, such as organic semiconductors or polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(furan-3-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Biological Activity
1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a novel compound that incorporates both oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.4 g/mol
- CAS Number : 2034350-67-7
The compound features a pyrrolidine ring attached to an oxadiazole and a thiophene group, which may contribute to its biological activity through various molecular interactions.
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied, with findings indicating significant potential in several therapeutic areas:
Anticancer Activity
-
Mechanisms of Action :
- Oxadiazole derivatives, including the compound , have shown efficacy in targeting specific enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Studies indicate that compounds with oxadiazole rings can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
-
Case Studies :
- A study demonstrated that similar oxadiazole derivatives exhibited IC50 values against MCF-7 breast cancer cells comparable to standard chemotherapeutic agents like 5-Fluorouracil .
- Another investigation highlighted that certain oxadiazole compounds showed promising results in inhibiting EGFR kinase activity, suggesting their potential as targeted cancer therapies .
Antimicrobial and Anti-inflammatory Activities
Research has also indicated that oxadiazole derivatives possess antimicrobial properties against various pathogens. The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions associated with chronic inflammation .
Table of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The presence of the oxadiazole moiety is crucial for enhancing biological activity due to its ability to form stable interactions with biological targets.
Key Findings from SAR Studies:
- The introduction of different substituents on the oxadiazole or thiophene rings significantly alters the compound's potency and selectivity against various targets.
- Variations in the pyrrolidine ring can impact pharmacokinetics and bioavailability, influencing overall therapeutic efficacy.
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(8-13-6-7-24-11-13)21-9-15(14-4-2-1-3-5-14)16(10-21)18-19-12-23-20-18/h1-7,11-12,15-16H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXQRMWAYBMQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CC2=CSC=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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